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Compound of Interest

Compound Name: 20-Deoxysalinomycin

Cat. No.: B1213029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 20-epi-amino-20-
deoxysalinomycin derivatives, a class of compounds with promising anticancer activity,

particularly against cancer stem cells.[1] The protocols outlined below are based on established

and effective synthetic routes that allow for the generation of diverse libraries of these

salinomycin analogs.

Introduction
Salinomycin, a naturally occurring polyether ionophore antibiotic, has garnered significant

attention for its potent and selective activity against cancer stem cells (CSCs), which are often

resistant to conventional therapies.[1] To enhance its therapeutic potential and explore

structure-activity relationships, various chemical modifications have been pursued.[1]

Derivatization at the C20 position, specifically through the introduction of an amino group with

inverted stereochemistry (20-epi configuration), has been shown to yield compounds with

improved potency and selectivity.[1][2] This document details the key synthetic strategies for

preparing these valuable derivatives.

General Synthetic Workflow
The synthesis of 20-epi-amino-20-deoxysalinomycin derivatives typically commences with the

natural product salinomycin. A common strategy involves a three-stage process: protection of
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the C1 carboxyl group, stereoinversion and amination at the C20 position, and finally,

deprotection and derivatization of the newly installed amino group.

Salinomycin C1-Protected Salinomycin C1 Protection C20-epi-amino-20-deoxysalinomycin
(Sal-epiNH2)
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Caption: General workflow for the synthesis of 20-epi-amino-20-deoxysalinomycin
derivatives.

Key Experimental Protocols
Protocol 1: Synthesis of C20-epi-aminosalinomycin (Sal-
epiNH2) via Mitsunobu-Staudinger Reaction
This protocol describes a one-pot procedure for the conversion of salinomycin to its C20-epi-

amino derivative, which serves as a key intermediate for further functionalization.[3]

Step 1: C1-Carboxyl Protection

To a stirred solution of salinomycin (1.0 eq) in dichloromethane (CH2Cl2) in an ice bath, add

4-dimethylaminopyridine (DMAP, 5.0 eq), 2-(trimethylsilyl)ethanol (TMSEtOH, 6.0 eq), and

1,1'-carbonyldiimidazole (CDI) or a similar coupling agent (1.2 eq).

Allow the mixture to warm to room temperature and stir overnight.

Concentrate the reaction mixture under reduced pressure to yield the C1-protected

salinomycin.

Step 2: One-Pot Mitsunobu-Staudinger Reaction and Deprotection

Dissolve the C1-protected salinomycin in anhydrous tetrahydrofuran (THF).

Add triphenylphosphine (TPP, 1.5 eq) and cool the solution to 0 °C.
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Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise, followed by diphenylphosphoryl

azide (DPPA, 1.5 eq).

Allow the reaction to warm to room temperature and stir for 24 hours.

To the same flask, add water to facilitate the Staudinger reduction and stir for another 24

hours.

Remove the solvent under reduced pressure.

Dissolve the residue in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq) to

deprotect the C1-carboxyl group.

Stir at room temperature for 2 hours.

Purify the crude product by column chromatography to obtain C20-epi-aminosalinomycin

(Sal-epiNH2).

Mitsunobu Reaction Staudinger Reduction
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Caption: Key steps in the Mitsunobu-Staudinger reaction sequence for C20 amination.

Protocol 2: Synthesis of C20-epi-amino Derivatives via
Reductive Amination
This protocol outlines the derivatization of the primary amine in Sal-epiNH2 to generate a

library of secondary and tertiary amines.[3]

Dissolve C20-epi-aminosalinomycin (Sal-epiNH2, 1.0 eq) in dichloromethane (CH2Cl2).
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Add the desired aldehyde or ketone (1.0-2.0 eq) and stir at room temperature for 2 hours to

form the imine intermediate.

Add sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)

(1.5 eq) to the mixture.

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

Extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Data Presentation
The following table summarizes the antiproliferative activity (IC50 values) of selected C20-epi-

amino-20-deoxysalinomycin derivatives against a model of mesenchymal cancer stem cells

(HMLER CD24low/CD44high) and their epithelial counterparts (HMLER CD24high/CD44low).

[1][3] The Selectivity Index (SI) indicates the preferential activity against the cancer stem-like

cells.
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Compound R1 R2

IC50 (μM)
HMLER
CD24low/C
D44high

IC50 (μM)
HMLER
CD24high/C
D44low

Selectivity
Index (SI)

Salinomycin - - 0.080 0.200 2.5

Ironomycin - - 0.010 0.100 10.0

Derivative 6 H n-hexyl 0.030 0.740 24.7

Derivative 8 Ethyl Ethyl 0.003 0.270 90.0

Derivative 9 n-Propyl n-Propyl 0.009 0.180 20.0

Derivative 16 H
4-

Methylbenzyl
0.060 >10 >167

Derivative 18 H
4-

Bromobenzyl
0.120 >10 >83

Data adapted from Czerwonka et al., ACS Org Inorg Au, 2022.[4] Note that lower IC50 values

indicate higher potency, and a higher SI value indicates greater selectivity for cancer stem-like

cells.[1] Derivatives with diethyl and dipropyl substitutions (8 and 9) showed remarkably high

potency.[3]

Conclusion
The synthetic methods described provide robust and efficient pathways to a wide range of 20-

epi-amino-20-deoxysalinomycin derivatives. The one-pot Mitsunobu-Staudinger reaction

followed by reductive amination is a particularly effective strategy for generating libraries of

these compounds for drug discovery efforts.[3] The significant potency and selectivity of some

of these derivatives against cancer stem cell models underscore their potential as novel

anticancer agents.[4] Further exploration of this chemical space may lead to the development

of next-generation salinomycin-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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